

# Head-to-Head Comparison: GLPG2737 and GLPG2222 in Cystic Fibrosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B12384668 | Get Quote |

A comprehensive guide for researchers and drug development professionals on two distinct CFTR correctors, summarizing key preclinical and clinical data, experimental methodologies, and signaling pathways.

This guide provides a detailed head-to-head comparison of two investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulators: **GLPG2737** and GLPG2222. Both molecules, developed by Galapagos and AbbVie, aim to correct the trafficking and functional defects of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

### Introduction to GLPG2737 and GLPG2222

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2][3] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.[4][5]

CFTR modulator therapies aim to rescue the function of this faulty protein. These therapies often involve a combination of compounds with different mechanisms of action:



- Correctors: These molecules aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
- Potentiators: These agents increase the channel opening probability of the CFTR protein that has reached the cell surface.

GLPG2222 (also known as ABBV-2222) is classified as a C1 corrector.[3] In contrast, GLPG2737 is a C2 corrector, or a co-corrector, with a distinct and complementary mechanism of action to C1 correctors.[1][2][6] The rationale behind combining different classes of correctors is to achieve a synergistic effect, leading to a greater restoration of CFTR function than what can be achieved with a single corrector.[1][2][7]

## **Mechanism of Action and Signaling Pathway**

Both **GLPG2737** and GLPG2222 act as pharmacological chaperones to rescue the F508del-CFTR protein. They facilitate the protein's conformational maturation within the endoplasmic reticulum, allowing it to escape degradation and traffic to the plasma membrane. Once at the cell surface, a potentiator can then activate the channel.

The following diagram illustrates the CFTR protein processing and the points of intervention for C1 and C2 correctors and potentiators.





Click to download full resolution via product page

Figure 1: CFTR protein processing and modulator intervention points.

# **Head-to-Head Comparison of Preclinical Data**

The following tables summarize the available preclinical data for **GLPG2737** and GLPG2222, both individually and in combination. The data is derived from various in vitro assays, primarily using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation.

# Table 1: In Vitro Efficacy in F508del/F508del HBE Cells



| Parameter                          | GLPG2222 (C1<br>Corrector) | GLPG2737 (C2<br>Corrector)                 | GLPG2222 +<br>GLPG2737                                                    | Reference<br>Compound(s) |
|------------------------------------|----------------------------|--------------------------------------------|---------------------------------------------------------------------------|--------------------------|
| EC50 (Chloride<br>Transport)       | Not reported               | 497 ± 189 nM<br>(with potentiator)         | 18 ± 6 nM<br>(GLPG2737<br>EC50 with 0.15<br>μM GLPG2222 +<br>potentiator) | VX-809<br>(Lumacaftor)   |
| Maximal Efficacy<br>(% of WT-CFTR) | Not reported               | Substantial increase over dual combination | ~2-fold increase in CI- current vs. GLPG2222 + potentiator                | Not specified            |
| Potency (vs. VX-809)               | >25-fold more potent       | Not directly compared                      | Not applicable                                                            | VX-809                   |

Data sourced from Frontiers in Pharmacology, 2019.[7]

**Table 2: Preclinical Pharmacokinetics** 

| Parameter                    | GLPG2737                          | GLPG2222            |
|------------------------------|-----------------------------------|---------------------|
| Species                      | Rat                               | Not specified       |
| Clearance (iv)               | Low (0.0246 L/h/kg for an analog) | Not specified       |
| Volume of Distribution (Vss) | Low (0.2 L/kg for an analog)      | Not specified       |
| Oral Bioavailability         | High                              | Orally bioavailable |
| Plasma Protein Binding       | Very High                         | Not specified       |

Data for GLPG2737 analog sourced from Journal of Medicinal Chemistry, 2024.[1][3]

# **Head-to-Head Comparison of Clinical Data**

Both **GLPG2737** and GLPG2222 have been evaluated in Phase 1 and Phase 2 clinical trials in healthy volunteers and CF patients.



**Table 3: Summary of Clinical Trial Results** 

| Parameter                              | GLPG2222                                                                                          | GLPG2737                                   |
|----------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------|
| Phase 2 Study                          | FLAMINGO (NCT03119649),<br>ALBATROSS (NCT03045523)                                                | PELICAN (NCT03474042)                      |
| Patient Population                     | F508del homozygous (FLAMINGO); F508del heterozygous with gating mutation on ivacaftor (ALBATROSS) | F508del homozygous on lumacaftor/ivacaftor |
| Treatment Regimen                      | Once daily oral doses for 29 days                                                                 | 75mg twice daily for 28 days               |
| Change in Sweat Chloride (vs. Placebo) | Max decrease: -17.6 mmol/L<br>(FLAMINGO, 200mg); -7.4<br>mmol/L (ALBATROSS, 300mg)                | -19.6 mmol/L                               |
| Change in ppFEV1 (vs. Placebo)         | No significant effect                                                                             | 3.4% absolute improvement                  |
| Safety and Tolerability                | Well-tolerated, most AEs mild to moderate                                                         | Well-tolerated, most AEs mild to moderate  |

Data sourced from Journal of Cystic Fibrosis, 2019 and 2020.[7][8][9][10]

It is important to note that a triple combination therapy involving **GLPG2737**, GLPG2222, and a potentiator (GLPG2451) was evaluated but showed limited benefit in patients due to pharmacological issues.[6] Subsequently, **GLPG2737** has been investigated for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) as a CFTR inhibitor.[9][11][12][13] [14]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are detailed protocols for key assays used in the evaluation of **GLPG2737** and **GLPG2222**.



# **Ussing Chamber Assay for CFTR-Mediated Chloride Current**

This electrophysiological technique measures ion transport across epithelial tissues.





Click to download full resolution via product page

Figure 2: Workflow for the Ussing Chamber Assay.



#### Protocol:

- Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.
- Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a heated (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
- Compound Incubation: The cells are pre-incubated with the corrector compounds (GLPG2737, GLPG2222, or their combination) for 24 hours.
- Measurement: The epithelial monolayer is voltage-clamped, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
- Sequential Additions:
  - Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
  - Forskolin is added to raise intracellular cAMP levels and activate CFTR.
  - A potentiator is added to further stimulate CFTR channel activity.
- Data Analysis: The change in Isc following the addition of forskolin and the potentiator is measured as an indicator of CFTR-mediated chloride secretion.

## YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.[15][16][17][18][19]

#### Protocol:

Cell Seeding: Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing
F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96- or
384-well black-wall, clear-bottom microplates.[15]



- Compound Incubation: Cells are incubated with test compounds (GLPG2737 and/or GLPG2222) for 18-24 hours at 37°C to allow for CFTR correction.[15]
- Assay Preparation: The cells are washed to remove the compounds.
- Fluorescence Reading:
  - An assay buffer containing a CFTR agonist (e.g., forskolin) and a potentiator is added to each well.
  - The baseline YFP fluorescence is measured using a fluorescence plate reader.
  - An iodide-containing buffer is then added, which quenches the YFP fluorescence upon entry into the cells through active CFTR channels.
- Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx and is used to quantify CFTR activity.[15]

## **Cell Surface Expression Assay**

This assay quantifies the amount of CFTR protein that has successfully trafficked to the cell membrane.

#### Protocol:

- Cell Culture and Treatment: Cells expressing tagged CFTR (e.g., with an HA-tag in an extracellular loop) are cultured and treated with corrector compounds.
- Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent at 4°C to prevent endocytosis.[4][20]
- Cell Lysis: The cells are lysed, and the biotinylated proteins are captured using streptavidincoated beads.[4]
- Western Blotting: The captured proteins are separated by SDS-PAGE and transferred to a membrane. The amount of CFTR is detected using a specific anti-CFTR antibody.[4][8]



 Quantification: The intensity of the CFTR band corresponding to the cell surface fraction is quantified and can be normalized to the total amount of CFTR in the cell lysate.

### Conclusion

GLPG2737 and GLPG2222 are two distinct CFTR correctors that have demonstrated the potential to rescue the F508del-CFTR protein. Preclinical data strongly suggest a synergistic effect when these two molecules are combined, leading to a more significant restoration of CFTR function than with either compound alone. Clinical trials have confirmed their activity in CF patients, as evidenced by reductions in sweat chloride concentrations. However, the development of a successful triple combination therapy has faced challenges. The detailed experimental protocols provided in this guide should aid in the further investigation and development of novel CFTR modulator therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction
   PMC [pmc.ncbi.nlm.nih.gov]



- 9. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: GLPG2737 and GLPG2222 in Cystic Fibrosis Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384668#head-to-head-comparison-of-glpg2737-and-glpg2222]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com